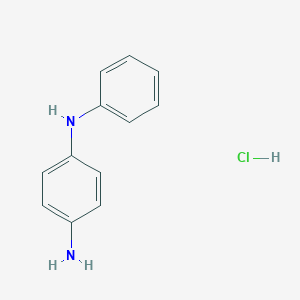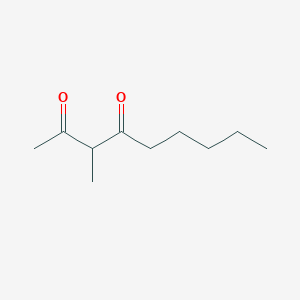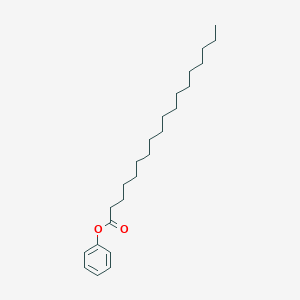
1,2,3,4-Tetrahydrocarbazol
Descripción general
Descripción
1,2,3,4-Tetrahydrocarbazole, also known as THCP, is an organic compound belonging to the class of heterocyclic compounds. It is a cyclic hydrocarbon that consists of a benzene ring with a nitrogen atom at the center and four hydrogen atoms attached to the nitrogen atom. THCP has been studied extensively as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer’s, and Parkinson’s. The compound has also been used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Fluoróforos e investigación bioquímica
Los 1-ceto-1,2,3,4-tetrahidrocarbazoles son intermedios sintéticos importantes para obtener derivados de carbazol. Varios miembros de esta familia emiten fluorescencia tras la fotoexcitación . Estos fluoróforos basados en el esqueleto de 1-ceto-1,2,3,4-tetrahidrocarbazol son extremadamente significativos en el contexto de la investigación bioquímica y biofísica .
Precursores sintéticos para alcaloides de carbazol y carbazoloquinonas biológicamente activos
El esqueleto de 1-ceto-1,2,3,4-tetrahidrocarbazol es importante porque muchos de sus derivados son precursores sintéticos de varios alcaloides de carbazol y carbazoloquinonas biológicamente activos .
Fluorescencia en procesos biológicos
Los compuestos fluorescentes basados en moléculas pequeñas sintéticas, como los derivados de 1-ceto-1,2,3,4-tetrahidrocarbazol, se han utilizado para visualizar procesos biológicos en células y organismos vivos .
Intermedios o precursores sintéticos
El motivo tetrahidrocarbazol (THC) es ubicuo en productos naturales y compuestos biológicamente activos. Los THC, incluido el 1,2,3,4-tetrahidrocarbazol, pueden servir como intermedios o precursores sintéticos favorables en el camino hacia los productos naturales complejos deseados .
Aplicaciones antibacterianas y antifúngicas
Los tetrahidrocarbazoles, incluido el 1,2,3,4-tetrahidrocarbazol, se utilizan en la síntesis de compuestos antibacterianos y antifúngicos .
Aplicaciones citotóxicas
Los tetrahidrocarbazoles también se utilizan en la síntesis de compuestos que son citotóxicos contra las células cancerosas .
Aplicaciones de fotooxigenación
El 1,2,3,4-tetrahidrocarbazol se puede utilizar como material de partida para preparar espiro[ciclopentano-1,2’-indolin-3’-ona] mediante fotooxigenación .
Mecanismo De Acción
Target of Action
The primary targets of 1,2,3,4-Tetrahydrocarbazole, also known as 2,3,4,9-Tetrahydro-1H-carbazole, are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the regulation of acetylcholine, a neurotransmitter in the brain. Inhibition of these enzymes is a promising therapeutic target for Alzheimer’s disease .
Mode of Action
1,2,3,4-Tetrahydrocarbazole compounds interact with AChE and BChE, inhibiting their activity . This inhibition reduces the breakdown of acetylcholine, thereby increasing its availability in the brain. The increased acetylcholine levels can help improve cognitive function, particularly in conditions like Alzheimer’s disease where acetylcholine levels are typically low .
Biochemical Pathways
It is known that the compound’s inhibition of ache and bche can impact cholinergic neurotransmission . This can lead to increased acetylcholine levels in the brain, which can have downstream effects on cognitive function .
Pharmacokinetics
This implies that they may have suitable absorption and distribution profiles, effective metabolic stability, and acceptable excretion rates, all of which can impact the compound’s bioavailability .
Result of Action
The inhibition of AChE and BChE by 1,2,3,4-Tetrahydrocarbazole leads to increased acetylcholine levels in the brain . This can result in improved cognitive function, making the compound potentially beneficial for conditions like Alzheimer’s disease . Additionally, some derivatives of 1,2,3,4-Tetrahydrocarbazole have been reported to reduce plaque formation in Alzheimer’s disease .
Action Environment
The action of 1,2,3,4-Tetrahydrocarbazole can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the polarity and the hydrogen-bonded nature of the solvent . .
Safety and Hazards
Direcciones Futuras
1,2,3,4-Tetrahydrocarbazole derivatives are the synthetic precursors for various biologically active carbazole alkaloids and carbazoloquinones . On photoexcitation, 1,2,3,4-Tetrahydrocarbazole derivatives having methoxy or methylenedioxy group in the aromatic ring are found to fluoresce . These fluorophores based on 1-keto-1,2,3,4-tetrahydrocarbazole skeleton can be used for visualizing biological processes in living cells and organisms .
Análisis Bioquímico
Biochemical Properties
1,2,3,4-Tetrahydrocarbazole is associated with several biological activities It is known to emit fluorescence upon photoexcitation , which suggests potential interactions with light-sensitive biomolecules.
Cellular Effects
It has been suggested that its derivatives may have antibacterial and antiyeast properties, in addition to suppressing the growth of phytopathogenic fungi . These effects indicate that 1,2,3,4-Tetrahydrocarbazole may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that its derivatives can serve as potent butyrylcholinesterase inhibitors . This suggests that 1,2,3,4-Tetrahydrocarbazole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that its derivatives can fluoresce upon photoexcitation , suggesting that the effects of this compound may change over time under certain conditions.
Propiedades
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLNOVWDVMWTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240969 | |
| Record name | 1,2,3,4-Tetrahydrocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,2,3,4-Tetrahydrocarbazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
942-01-8 | |
| Record name | 1,2,3,4-Tetrahydrocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydrocarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 942-01-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydrocarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00240969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydrocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZLK0TSX93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2,3,4-Tetrahydrocarbazole?
A1: The molecular formula of 1,2,3,4-Tetrahydrocarbazole is C12H13N, and its molecular weight is 171.24 g/mol.
Q2: Are there any spectroscopic data available for THCz?
A2: Yes, various spectroscopic techniques have been used to characterize THCz. For instance, the IR spectrum of 2-oxo-10-methylpyrano[2,3-a]carbazole (a THCz derivative) shows a strong band at 1747 cm-1 characteristic of α-pyrones and an intense band at 3373 cm-1 due to N-H stretching vibrations. 1H NMR spectroscopy reveals detailed structural information about THCz derivatives. Mass spectrometry provides insights into fragmentation patterns and helps confirm the molecular weight. UV-Vis spectroscopy is useful for studying charge transfer complexes involving THCz.
Q3: What are the common synthetic routes to access THCz?
A3: Several synthetic strategies have been developed for THCz, with the Fischer indole synthesis being a classical approach. This method involves the condensation of cyclohexanone with various phenylhydrazines, typically in the presence of an acid catalyst. Alternative approaches include the use of N-methanesulfonyl-2-(cyclohex-1-enyl)aniline as a starting material and the Petasis reaction. Notably, green chemistry principles have been incorporated into THCz synthesis, such as using ultrasonic irradiation and developing one-pot procedures.
Q4: What types of reactions can THCz undergo?
A4: THCz exhibits diverse reactivity, undergoing reactions such as N-acylation, Vilsmeier-Haack reaction, and reactions with fluoroalkanesulfonyl azides leading to interesting rearrangement products. It can also be oxidized to form carbazoloquinones. Its derivatives are amenable to further functionalization, leading to a wide range of substituted THCz analogs.
Q5: Can THCz undergo a retro-Diels-Alder reaction?
A5: Yes, studies using mass spectrometry have demonstrated that THCz can undergo a retro-Diels-Alder reaction under electron impact conditions. This reaction involves the elimination of ethylene (C2 and C3) from the THCz molecule.
Q6: Does THCz exhibit any biological activity?
A6: THCz derivatives have shown promising biological activities, including antitumor, antimicrobial, antifungal, and antidiabetic properties. Some derivatives have shown potential as antidepressants and trypanocides.
Q7: Are there any known interactions of THCz derivatives with specific biological targets?
A7: Research suggests that some THCz derivatives can act as 5-HT6 serotonin receptor ligands. For instance, N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole displayed high binding affinity (Ki = 29 nM) to this receptor.
Q8: What is the significance of the tetrahydrocarbazole core in medicinal chemistry?
A8: The tetrahydrocarbazole core is found in numerous naturally occurring alkaloids with diverse biological activities. Its structural resemblance to biologically active indole alkaloids makes it an attractive scaffold for designing and synthesizing new pharmaceutical agents.
Q9: Has THCz been investigated for its material properties?
A9: While biological applications dominate the research on THCz, its use in charge-transfer complexes with chloranil has been explored. These complexes show potential in materials science, particularly in organic electronics.
Q10: How does the structure of THCz influence its properties and applications?
A10: The tricyclic structure of THCz, incorporating a pyrrole and a cyclohexane ring fused to a benzene ring, imparts unique electronic and structural features. This influences its reactivity, solubility, and interactions with biological targets, contributing to its diverse applications.
Q11: Have computational methods been used to study THCz?
A11: Yes, computational chemistry has played a role in understanding THCz and its derivatives. For example, theoretical calculations have been employed to investigate the stability and isomerism of phosphorus ylides derived from THCz.
Q12: Has the environmental impact of THCz been assessed?
A12: While specific studies on the environmental impact of THCz are limited, research on the aqueous high-temperature chemistry of nitrogen-containing heterocycles, including THCz, in supercritical water provides valuable insights into its potential degradation pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)





